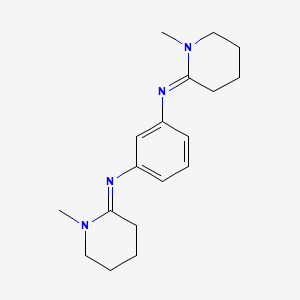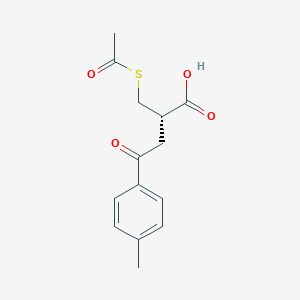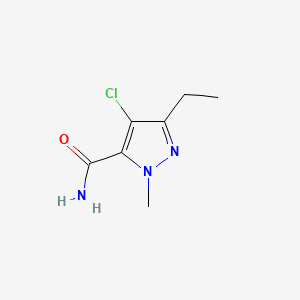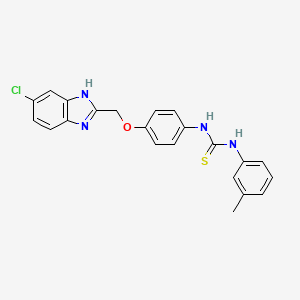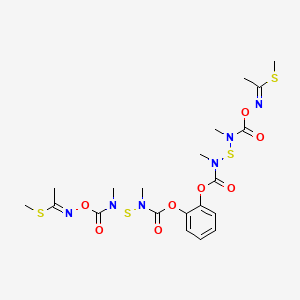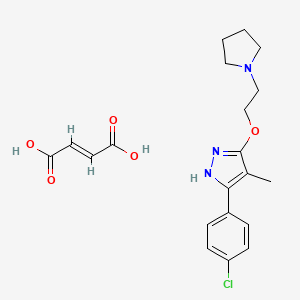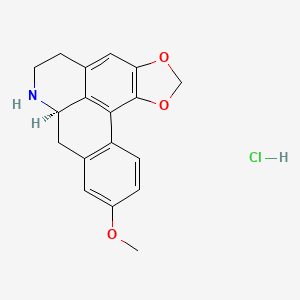
Xylopine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Xylopine hydrochloride involves several steps. One common method starts with the preparation of 2,6-dimethylphenylisothiocyanate by reacting N-(2,6-dimethylphenyl)acetamide with sodium hydride in an organic solvent like tetrahydrofuran . This intermediate is then used to produce this compound through further chemical reactions . Industrial production methods often involve optimizing reaction conditions to improve yields and efficiency .
化学反応の分析
Xylopine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, carbon disulfide, and organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Xylopine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is utilized for its sedative, analgesic, and muscle relaxant properties . It is also used in veterinary medicine for sedation and anesthesia during surgical procedures . Additionally, this compound is being studied for its potential use in treating certain medical conditions in humans, although it is not currently approved for human use .
作用機序
The primary mechanism of action of Xylopine hydrochloride is its agonism of alpha-2 adrenergic receptors (α2-ARs), which leads to the inhibition of presynaptic norepinephrine release . This results in central nervous system depression, causing sedation, muscle relaxation, and analgesia . There may also be alternative molecular targets and pathways involved, which are currently being studied .
類似化合物との比較
Xylopine hydrochloride is similar to other compounds such as clonidine, phenothiazines, and tricyclic antidepressants . it is unique in its specific use in veterinary medicine and its particular pharmacological profile . Unlike some of its analogs, this compound is not approved for human use due to its side effects, including hypotension and bradycardia .
Conclusion
This compound is a versatile compound with significant applications in veterinary medicine and scientific research. Its unique properties and mechanisms of action make it a valuable tool in various fields, although its use is primarily limited to animals due to its side effects in humans.
特性
CAS番号 |
30437-13-9 |
|---|---|
分子式 |
C18H18ClNO3 |
分子量 |
331.8 g/mol |
IUPAC名 |
(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene;hydrochloride |
InChI |
InChI=1S/C18H17NO3.ClH/c1-20-12-2-3-13-11(6-12)7-14-16-10(4-5-19-14)8-15-18(17(13)16)22-9-21-15;/h2-3,6,8,14,19H,4-5,7,9H2,1H3;1H/t14-;/m1./s1 |
InChIキー |
FOJIIGFMQZGRBN-PFEQFJNWSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5.Cl |
正規SMILES |
COC1=CC2=C(C=C1)C3=C4C(C2)NCCC4=CC5=C3OCO5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


